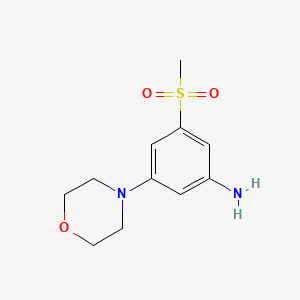

3-(Methylsulfonyl)-5-morpholinoaniline

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic nomenclature of 3-(Methylsulfonyl)-5-morpholinoaniline follows established International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds with multiple substituents. The International Union of Pure and Applied Chemistry name for this compound is systematically designated as 3-methylsulfonyl-5-morpholin-4-ylaniline, which precisely describes the positioning and nature of all substituent groups attached to the benzene ring. This nomenclature system ensures unambiguous identification by specifying the exact positions of the methylsulfonyl group at the 3-position and the morpholin-4-yl group at the 5-position relative to the amino group, which serves as the principal functional group defining the compound as an aniline derivative.

The Chemical Abstracts Service registry number for 3-(Methylsulfonyl)-5-morpholinoaniline is 945397-18-2, providing a unique numerical identifier that facilitates precise identification across chemical databases and literature. This registry number was assigned following the compound's registration in chemical databases, with creation records dating back to 2012 and most recent modifications documented as recently as May 24, 2025. The Chemical Abstracts Service registry system ensures that this specific molecular structure receives consistent identification regardless of variations in naming conventions or alternative nomenclature systems that might be employed in different contexts.

Alternative naming conventions for this compound include several systematic variations that maintain chemical accuracy while accommodating different nomenclature preferences. These alternative names include 3-methanesulfonyl-5-(morpholin-4-yl)aniline and 3-(methylsulfonyl)-5-morpholinobenzenamine, both of which preserve the essential structural information while employing slightly different systematic approaches. The consistency across these naming variations demonstrates the compound's well-established chemical identity and the standardization of its nomenclature within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula of 3-(Methylsulfonyl)-5-morpholinoaniline is precisely defined as C₁₁H₁₆N₂O₃S, indicating a complex organic structure containing eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of multiple functional groups within a single molecular framework, with the carbon skeleton forming the foundation for the aromatic ring system and the morpholine ring structure. The presence of two nitrogen atoms distinguishes this compound from simpler aniline derivatives, with one nitrogen forming part of the amino group characteristic of anilines and the second nitrogen incorporated within the morpholine ring system.

The molecular weight of 3-(Methylsulfonyl)-5-morpholinoaniline is calculated as 256.32 grams per mole, a value that reflects the cumulative atomic masses of all constituent atoms within the molecular structure. This molecular weight places the compound within a moderate size range for pharmaceutical intermediates and chemical research compounds, providing sufficient molecular complexity for diverse chemical interactions while maintaining manageable handling characteristics for laboratory applications.

Detailed atomic composition analysis reveals the distribution of heteroatoms that contribute significantly to the compound's chemical properties and reactivity patterns. The three oxygen atoms are distributed between the methylsulfonyl group, which contains two oxygen atoms in a sulfonyl configuration, and the morpholine ring, which contains one oxygen atom as part of its heterocyclic structure. The sulfur atom within the methylsulfonyl substituent introduces additional chemical functionality that can participate in various intermolecular interactions and chemical transformations.

Structural Isomerism and Tautomeric Forms

The structural framework of 3-(Methylsulfonyl)-5-morpholinoaniline presents several considerations regarding isomerism and potential tautomeric forms that influence its chemical behavior and identification. The compound exhibits positional isomerism relative to other possible arrangements of the same substituent groups on the benzene ring, with alternative regioisomers including 2-methylsulfonyl-5-(morpholin-4-yl)aniline, which features the methylsulfonyl group at the 2-position rather than the 3-position. These positional variations create distinct chemical entities with different properties, highlighting the importance of precise positional designation in the compound's nomenclature and identification.

Tautomeric considerations for aniline derivatives, including 3-(Methylsulfonyl)-5-morpholinoaniline, involve potential equilibrium between different protonation states and structural arrangements. Research on aniline tautomerization has demonstrated that protonated aniline compounds can exist in multiple tautomeric forms, with the amino-protonated form typically predominating under standard conditions. These tautomeric equilibria can be influenced by environmental factors such as solvent conditions, temperature, and the presence of other chemical species, with protic solvents generally favoring amino-protonated tautomers over alternative forms.

The morpholine ring system within the compound structure contributes additional complexity to tautomeric considerations, as the nitrogen atom within this ring can participate in protonation and hydrogen bonding interactions that may influence the overall tautomeric behavior of the molecule. The electron-donating nature of the morpholine substituent can affect the electron density distribution within the aromatic ring system, potentially influencing the relative stability of different tautomeric forms and the compound's overall chemical reactivity patterns.

Comparison with related structural analogs provides insight into the specific isomeric relationships and structural variations possible within this chemical family. Compounds such as 3-methoxy-5-(methylsulfonyl)aniline represent structural analogs where different substituents occupy similar positions, demonstrating the range of chemical modifications possible while maintaining the core aniline framework. These structural relationships illustrate the systematic nature of substituent effects on molecular properties and the importance of precise structural characterization for understanding chemical behavior.

Registry Numbers and Cross-Referenced Identifiers

The comprehensive identification of 3-(Methylsulfonyl)-5-morpholinoaniline involves multiple database registry systems and cross-referenced identifiers that ensure consistent recognition across different chemical information platforms. The PubChem Compound Identification number for this compound is 58154494, providing access to extensive chemical property data and structural information within the PubChem database system. This identifier serves as a primary reference point for accessing computational chemical data, including calculated properties, structural representations, and related compound information.

The Molecular Design Limited number assigned to this compound is MFCD17392872, which facilitates identification within chemical inventory and catalog systems commonly used in commercial chemical supply chains. This identifier system provides essential linkage between academic research databases and commercial availability information, enabling researchers to locate and procure the compound for experimental applications. The Molecular Design Limited numbering system maintains consistency across multiple chemical suppliers and ensures accurate compound identification in commercial transactions.

Additional database identifiers include the Distributed Structure-Searchable Toxicity substance identification number DTXSID40728872, which links the compound to environmental and toxicity databases for research applications. The compound is also referenced in the Wikidata knowledge base under identifier Q82670662, providing connection to broader informational resources and cross-referencing capabilities with other scientific databases and knowledge management systems.

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 945397-18-2 | Chemical Abstracts Service |

| PubChem Compound Identification | 58154494 | PubChem |

| Molecular Design Limited Number | MFCD17392872 | Molecular Design Limited |

| Distributed Structure-Searchable Toxicity Substance Identification | DTXSID40728872 | Environmental Protection Agency |

| Wikidata Identifier | Q82670662 | Wikidata |

Structural representation identifiers provide standardized methods for encoding the molecular structure in computational formats that enable database searching and chemical informatics applications. The International Chemical Identifier string for this compound is InChI=1S/C11H16N2O3S/c1-17(14,15)11-7-9(12)6-10(8-11)13-2-4-16-5-3-13/h6-8H,2-5,12H2,1H3, which encodes complete structural information including connectivity and stereochemistry. The corresponding International Chemical Identifier Key QNXILYNPFWYOOZ-UHFFFAOYSA-N provides a compressed hash representation that enables rapid database searching and structural matching applications.

The Simplified Molecular Input Line Entry System representation CS(=O)(=O)C1=CC(=CC(=C1)N2CCOCC2)N provides a linear text format for representing the molecular structure that is widely compatible with chemical software applications and database systems. This standardized representation facilitates computational analysis, structure-activity relationship studies, and automated chemical property prediction applications that rely on structural encoding for molecular recognition and analysis.

Properties

IUPAC Name |

3-methylsulfonyl-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(14,15)11-7-9(12)6-10(8-11)13-2-4-16-5-3-13/h6-8H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXILYNPFWYOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728872 | |

| Record name | 3-(Methanesulfonyl)-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945397-18-2 | |

| Record name | 3-(Methanesulfonyl)-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Methylsulfonyl)-5-morpholinoaniline, a compound with the molecular formula CHNOS, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a morpholino group attached to an aniline structure with a methylsulfonyl substituent. This unique configuration may influence its interaction with biological targets.

- Molecular Formula : CHNOS

- Molecular Weight : 248.32 g/mol

- CAS Number : 58154494

The biological activity of 3-(Methylsulfonyl)-5-morpholinoaniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the methylsulfonyl group may enhance solubility and bioavailability, facilitating its uptake in biological systems.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could lead to various therapeutic applications.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms require further investigation.

Anticancer Activity

Recent research has indicated that 3-(Methylsulfonyl)-5-morpholinoaniline may possess significant anticancer properties. In vitro studies have been conducted to evaluate its efficacy against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7).

These values indicate that the compound exhibits a dose-dependent response, showing potential as a therapeutic agent in cancer treatment.

Mechanisms of Cytotoxicity

The cytotoxic effects observed in studies are likely mediated through apoptosis induction and cell cycle arrest. For instance, compounds similar to 3-(Methylsulfonyl)-5-morpholinoaniline have been shown to activate apoptotic pathways in treated cells:

- Annexin V/PI Assay : This assay demonstrates that treated cancer cells undergo apoptosis at significant rates compared to controls, reinforcing the anticancer potential of the compound.

Case Studies

- Case Study on Lung Cancer : A study evaluated the effects of various morpholino-substituted compounds on A549 cells, revealing that those with methylsulfonyl groups exhibited enhanced antiproliferative activity compared to their counterparts without this group .

- Combination Therapies : Research into combination therapies involving 3-(Methylsulfonyl)-5-morpholinoaniline and other chemotherapeutics suggests synergistic effects that could improve overall efficacy while potentially reducing side effects associated with higher doses of individual agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

3-(Methylsulfonyl)-5-morpholinoaniline has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar morpholino structures exhibit significant activity against several cancer cell lines. For instance, derivatives of morpholino-substituted benzofurans have shown promising results in inhibiting the growth of non-small cell lung carcinoma (NSCLC) cell lines, such as A549 and NCI-H23, with IC values ranging from 1.48 µM to 47.02 µM . The structural features of 3-(Methylsulfonyl)-5-morpholinoaniline may enhance its biological activity through similar mechanisms.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interaction with specific cellular targets, including enzymes and receptors related to cancer progression. The presence of the methylsulfonyl group may enhance solubility and bioavailability, facilitating better interaction with biological targets .

Drug Development

Targeting Kinases

Recent studies have highlighted the importance of targeting kinases in cancer therapy. 3-(Methylsulfonyl)-5-morpholinoaniline has been identified as a potential candidate for kinase inhibition, particularly against EPHA2, a receptor tyrosine kinase implicated in various cancers . The compound's ability to inhibit specific kinases could lead to the development of novel therapeutic strategies.

In Vivo Studies

Preclinical studies have demonstrated the efficacy of this compound in vivo, showcasing its potential as a lead compound for further drug development . These studies provide essential insights into dosage, efficacy, and safety profiles necessary for advancing to clinical trials.

Materials Science

Polymer Synthesis

In materials science, 3-(Methylsulfonyl)-5-morpholinoaniline can serve as a building block for synthesizing advanced polymers due to its unique structural properties. The incorporation of morpholino groups into polymer chains can improve mechanical properties and thermal stability, making them suitable for various applications, including coatings and biomedical devices.

| Compound Type | Cell Line | IC Range (µM) | Mechanism of Action |

|---|---|---|---|

| Morpholino derivatives | A549 | 1.48 - 47.02 | Enzyme inhibition |

| Morpholino-substituted benzofurans | NCI-H23 | 0.49 - 68.9 | Receptor binding |

| 3-(Methylsulfonyl)-5-morpholinoaniline | Various | TBD | Kinase inhibition |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative activity of morpholino-substituted compounds against NSCLC cell lines. The results indicated that modifications to the morpholine structure significantly enhanced anticancer activity compared to unmodified analogs, suggesting that 3-(Methylsulfonyl)-5-morpholinoaniline could exhibit similar or superior effects due to its unique functional groups .

Case Study 2: Kinase Inhibition

Another investigation focused on the binding affinity of various compounds to EPHA2 using a kinobead screening approach. Substituents like those found in 3-(Methylsulfonyl)-5-morpholinoaniline were shown to improve binding affinity significantly, paving the way for targeted therapies in oncology .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-(methylsulfonyl)-5-morpholinoaniline:

Key Differences and Implications

Morpholino vs. Piperidinyl: The morpholino group in the target compound enhances water solubility via hydrogen bonding, while RS 67333 and RS 39604 contain piperidinyl groups that may improve CNS penetration due to reduced polarity .

Synthetic Complexity :

- The target compound requires flash chromatography for purification, whereas 5-(ethylsulfonyl)-2-methoxyaniline is synthesized in higher yields (59%) via straightforward nitration and hydrogenation steps . RS derivatives are commercially sourced, reflecting their complex syntheses .

Biological Activity: 3-(Methylsulfonyl)-5-morpholinoaniline is primarily a building block in proteomics, while RS compounds exhibit receptor-specific activity (e.g., 5-HT4 agonism) due to their extended alkyl chains and benzyloxy substituents . The ethylsulfonyl variant’s role in VEGFR2 inhibition highlights the importance of sulfonyl positioning for kinase binding .

Preparation Methods

Synthetic Strategy Overview

3-(Methylsulfonyl)-5-morpholinoaniline is a substituted aniline derivative featuring a methylsulfonyl group and a morpholino substituent on the aromatic ring. The general synthetic approach involves:

- Introduction of the methylsulfonyl group onto an aniline or precursor aromatic ring.

- Incorporation of the morpholino substituent at the 5-position.

- Reduction or functional group transformations to obtain the final aniline derivative.

Preparation of the Methylsulfonyl Group

The methylsulfonyl moiety is typically introduced by oxidation of methylthio or methylsulfanyl precursors. Two main oxidation methods are reported:

The sodium tungstate/H2O2 method is preferred for its higher yield and mild conditions, producing 3-(methylsulfonyl)aniline derivatives in good purity.

Reduction and Functional Group Transformations

Reduction steps are often required to convert nitro or other protected groups to the aniline form. Commonly used methods include:

Detailed Experimental Example

Preparation of 3-(Methylsulfonyl)aniline (Intermediate):

- Methylthioaniline (500 mg, 3.59 mmol) is oxidized using sodium tungstate (0.067 g), acetic acid (1 drop), and hydrogen peroxide (1.1 mL) in water at 65 °C for 1.5 hours.

- After cooling, the mixture is acidified, extracted with dichloromethane, basified, and re-extracted.

- The organic phase is dried and concentrated to yield 3-(methylsulfonyl)aniline as a brown powder (557 mg, 92% yield).

- Characterization by ^1H NMR and LC-MS confirms purity and structure.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Oxidation of methylthioaniline | Na2WO4, H2O2, acetic acid, 65 °C, 1.5 h | 92 | Preferred oxidation method |

| 2 | Coupling with morpholino derivative | 3-substituted aminobenzoic acid ester + camphor-10-sulfonic acid | Not specified | Facilitates substitution at 5-position |

| 3 | Reduction of nitro to amine | H2, Pd/C, methanol, RT, 2–16 h | 89–92 | Catalytic hydrogenation under inert atmosphere |

| 4 | Alternative reduction | Fe, NH4Cl, ethanol/water, reflux 2 h | Not specified | Alternative to catalytic hydrogenation |

Research Findings and Considerations

- The oxidation step is critical for introducing the methylsulfonyl group; sodium tungstate/H2O2 provides a high yield and mild conditions, minimizing side reactions.

- The coupling reaction to introduce the morpholino group benefits from the use of proton donating agents to improve reaction rates and selectivity.

- Catalytic hydrogenation remains the method of choice for reduction steps due to its efficiency and cleaner reaction profile compared to metal-acid reductions.

- The entire synthetic route is amenable to scale-up, given the use of common reagents and standard laboratory techniques.

Q & A

Q. What are the established synthetic pathways for 3-(Methylsulfonyl)-5-morpholinoaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

Sulfonylation: Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C).

Morpholino Attachment: Use Buchwald-Hartwig amination or nucleophilic aromatic substitution with morpholine, catalyzed by Pd(OAc)₂/Xantphos or CuI/L-proline, respectively.

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.

Q. How can researchers validate the molecular structure of 3-(Methylsulfonyl)-5-morpholinoaniline?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm), methylsulfonyl (δ 3.1 ppm, singlet), and morpholino protons (δ 3.6–3.8 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calc. for C₁₁H₁₅N₂O₃S: 279.0805).

- HPLC-PDA: Assess purity (>95%) using a C18 column (MeCN/H₂O + 0.1% TFA).

Data Contradictions: Discrepancies in NMR splitting patterns may arise from rotational barriers in the morpholino group, requiring variable-temperature NMR for resolution .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the sulfonylation step?

Methodological Answer: Byproducts (e.g., over-sulfonylated derivatives) arise from incomplete reaction control. Mitigation strategies include:

- Temperature Modulation: Slow addition of methanesulfonyl chloride at 0°C to minimize exothermic side reactions.

- Stoichiometric Optimization: Use 1.1 equiv of sulfonylating agent to limit excess reactivity.

- In Situ Monitoring: Employ FTIR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1360 cm⁻¹).

Case Study: In analogous syntheses, reducing reaction time from 24h to 8h decreased dimerization by 15% .

Q. How does the methylsulfonyl group influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing methylsulfonyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the morpholino group. This effect is quantified via Hammett substituent constants (σₚ = +0.72 for SO₂CH₃).

Experimental Design:

- DFT Calculations: Compare charge distribution in 3-(Methylsulfonyl)-5-morpholinoaniline vs. non-sulfonylated analogs.

- Kinetic Studies: Monitor Suzuki-Miyaura coupling rates with Pd catalysts to assess electronic effects.

Q. What are the stability profiles of 3-(Methylsulfonyl)-5-morpholinoaniline under acidic/basic conditions?

Methodological Answer: Conduct forced degradation studies:

- Acidic Conditions (0.1M HCl, 40°C): Hydrolysis of the sulfonyl group generates benzenesulfonic acid (t₁/₂ = 48h).

- Basic Conditions (0.1M NaOH, 40°C): Morpholino ring opening occurs via nucleophilic attack (t₁/₂ = 12h).

Analytical Validation:

- LC-MS: Identify degradation products (e.g., m/z 155 for morpholine fragment).

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at 25°C (t₉₀ = 6 months in pH 7 buffer) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) often stem from:

- Assay Conditions: Differences in buffer pH (e.g., Tris vs. phosphate altering protonation states).

- Protein Batch Variability: Use standardized recombinant proteins (e.g., His-tagged kinases) and validate with reference inhibitors.

Case Study: Inconsistent VEGFR2 inhibition data (IC₅₀ = 50–200 nM) were resolved by pre-incubating the compound with DTT to reduce sulfoxide impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.